tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate
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Overview
Description
tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrolo[3,4-c]pyrazole core, which is a fused bicyclic structure containing nitrogen atoms
Preparation Methods
The synthesis of tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the iodine atom: This step often involves halogenation reactions using reagents such as iodine or iodinating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate include other pyrrolo[3,4-c]pyrazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their reactivity and applications. For example:
tert-butyl 3-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate: lacks the iodine atom, which affects its reactivity in substitution reactions.
tert-butyl 3-chloro-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
IUPAC Name |
tert-butyl 3-iodo-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)14(4)13-9(7)12/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDSTWDJAQXTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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